2-Propyl-1,3-dioxepane

Description

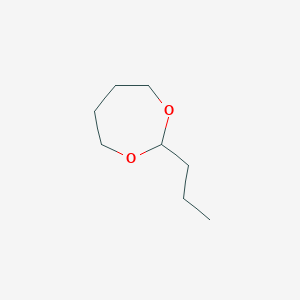

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-dioxepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-5-8-9-6-3-4-7-10-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMRQJTDNAWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482297 | |

| Record name | 1,3-Dioxepane, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38503-12-7 | |

| Record name | 1,3-Dioxepane, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature of Seven Membered Cyclic Acetals

2-Propyl-1,3-dioxepane is classified as a saturated seven-membered heterocyclic compound. The core of its structure is the 1,3-dioxepane (B1593757) ring, a seven-membered ring containing two oxygen atoms at positions 1 and 3. This ring is formed, in principle, from the reaction of a four-carbon diol (butane-1,4-diol) with an aldehyde. In this specific molecule, a propyl group is attached to the carbon atom at position 2, which sits (B43327) between the two oxygen atoms.

The naming of such compounds follows systematic nomenclature rules, such as the Hantzsch-Widman system, which is designed for heterocyclic compounds. msu.eduslideshare.netdspmuranchi.ac.in The system identifies the heteroatoms (atoms other than carbon in the ring), the ring size, and the degree of saturation. wordpress.comindusuni.ac.in

"Dioxa-" indicates the presence of two oxygen atoms. dspmuranchi.ac.in

"-epane" specifies a seven-membered saturated ring.

"1,3-" are locants indicating the positions of the oxygen atoms within the ring, with numbering starting from one of the heteroatoms. dspmuranchi.ac.in

"2-Propyl-" denotes the substituent and its location on the ring.

This systematic approach allows for the unambiguous identification of the molecule's structure from its name.

Table 1: Chemical Identifiers for this compound This table provides key identifiers for the compound, facilitating its recognition in chemical databases and literature.

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 38503-12-7 | epa.gov |

| Molecular Formula | C₈H₁₆O₂ | General Chemical Knowledge |

| PubChem CID | 138339 | General Chemical Knowledge |

Historical Context and Significance of Cyclic Acetals in Organic Synthesis and Polymer Science

Direct Acetalization Reactions: Principles and Catalytic Systems

Direct acetalization is a fundamental and widely used method for forming cyclic acetals. The core of this reaction is the acid-catalyzed condensation of a carbonyl compound with a diol. For the specific synthesis of this compound, this involves the reaction of butanal with 1,4-butanediol (B3395766).

The formation of 1,3-dioxepanes via direct acetalization involves the condensation of an aldehyde or ketone with 1,4-butanediol or its substituted analogs. The reaction is an equilibrium process where water is eliminated. To drive the reaction to completion, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene. organic-chemistry.org The general stability of cyclic acetals makes them excellent protecting groups for carbonyls or diols, as they are resistant to basic, reductive, and many oxidative conditions. thieme-connect.de

The synthesis of this compound specifically requires the reaction between butanal and 1,4-butanediol. While direct literature on this specific molecule is sparse, the principles are well-established for the synthesis of analogous 1,3-dioxanes and 1,3-dioxolanes, which are readily extended to the seven-membered dioxepane system. organic-chemistry.orgnih.gov

Acid catalysis is essential for activating the carbonyl group toward nucleophilic attack by the diol. Both Brønsted and Lewis acids are effective in promoting this reaction. thieme-connect.detemple.edu

Brønsted acids , such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), pyridinium (B92312) p-toluenesulfonate (PPTS), and triflimide (Tf₂NH), are commonly employed. thieme-connect.denih.gov The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,4-butanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol chain closes the seven-membered ring to form the 1,3-dioxepane.

Lewis acids also serve as effective catalysts by coordinating to the carbonyl oxygen, thereby activating the carbonyl group. temple.edu Catalysts such as zirconium tetrachloride (ZrCl₄), indium(III) triflate (In(OTf)₃), and cerium(III) trifluoromethanesulfonate (B1224126) have been reported to efficiently catalyze acetalization under mild conditions. organic-chemistry.orgnih.gov The choice of catalyst can be crucial, especially when dealing with acid-sensitive functional groups elsewhere in the molecule. organic-chemistry.org Some modern protocols utilize unique catalytic systems to achieve high efficiency under neutral or mild conditions. organic-chemistry.org

Table 1: Selected Acid Catalysts for Acetalization Reactions

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with Dean-Stark trap | organic-chemistry.org |

| Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) | Benzene, reflux with Dean-Stark trap | thieme-connect.de |

| Brønsted Acid | Triflimide (HNTf₂) | Dichloromethane, room temperature | nih.gov |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Mild conditions, high chemoselectivity | organic-chemistry.org |

| Lewis Acid | Iodine (I₂) | Neutral, aprotic conditions with 1,3-bis(trimethylsiloxy)propane | organic-chemistry.org |

Transacetalization Pathways for Cyclic Acetals

Transacetalization offers an alternative route that is often milder than direct acetalization, making it suitable for complex or sensitive substrates. thieme-connect.de This method involves the reaction of a diol with a pre-formed acetal (B89532), typically a dimethyl or diethyl acetal of an aldehyde or ketone.

The mechanism of transacetalization is a stepwise process catalyzed by acid. thieme-connect.demdpi.com Each alkoxy group of the starting acetal is replaced by a hydroxyl group from the diol. All steps in this process are equilibria. To favor the formation of the desired 1,3-dioxepane, the alcohol byproduct (e.g., methanol (B129727) or ethanol) must be removed from the reaction. This is often achieved through azeotropic distillation or by using molecular sieves. thieme-connect.de Dimethyl acetals are frequently used because the resulting methanol can be efficiently removed. thieme-connect.de The reaction is often carried out at room temperature with only a catalytic amount of acid, which underscores the mildness of the conditions compared to direct acetalization that often requires heat. thieme-connect.de

Transacetalization is broadly applicable and is a preferred method for creating acetals from sensitive substrates like carbohydrates. thieme-connect.de The principal acetals used are often derived from simple aldehydes and ketones such as benzaldehyde (B42025) dimethyl acetal or 2,2-dimethoxypropane (B42991). thieme-connect.de

However, selectivity can be a challenge, particularly in the synthesis of seven-membered rings. The formation of 1,3-dioxepanes is often in competition with the formation of more thermodynamically stable five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) rings if the substrate contains multiple diol functionalities. For instance, the reaction of a substrate containing both 1,3- and 1,4-diol motifs with 2,2-dimethoxypropane was shown to yield an equal mixture of the corresponding 1,3-dioxane (B1201747) and 1,3-dioxepane, illustrating the thermodynamic competition. thieme-connect.de The generally lower thermodynamic stability of seven-membered rings compared to their five- and six-membered counterparts can lead to lower yields or mixtures of products unless the substrate structure strongly predisposes it to form the dioxepane ring.

Alternative and Emerging Synthetic Routes for 1,3-Dioxepane Derivatives (e.g., via Oxaphospholanes for methylene (B1212753) derivatives)

Beyond classical methods, several alternative routes have been developed for the synthesis of functionalized 1,3-dioxepane derivatives. A notable example is the synthesis of 2-methylene-1,3-dioxepane, a valuable monomer for radical ring-opening polymerization to produce polyesters like polycaprolactone. cmu.edunih.gov

The synthesis of 2-methylene-1,3-dioxepane is accomplished in a two-step sequence. cmu.edu

First, 2-bromomethyl-1,3-dioxepane is synthesized by the direct acetalization of bromoacetaldehyde (B98955) diethyl acetal with 1,4-butanediol in cyclohexane, using p-toluenesulfonic acid as the catalyst.

Second, the resulting 2-bromomethyl-1,3-dioxepane undergoes dehydrobromination using a strong base like potassium hydroxide (B78521) with a phase-transfer catalyst (tetrabutylammonium bromide) to yield the target 2-methylene-1,3-dioxepane. cmu.edu

Other modern strategies for accessing the broader oxepane (B1206615) core, which could be adapted for dioxepane derivatives, include ring-closing metathesis (RCM) of functionalized dienes and various ring-expansion methodologies. rsc.org For instance, RCM has been used to create seven-membered oxepines, which can be further functionalized. rsc.org These emerging routes provide access to a wider range of substituted and functionalized 1,3-dioxepane structures that may be difficult to obtain through traditional acetalization reactions.

Table 2: Summary of Synthetic Routes for 1,3-Dioxepane and Derivatives

| Synthetic Method | Reactants | Key Features | Typical Product | Reference |

|---|---|---|---|---|

| Direct Acetalization | Aldehyde/Ketone + 1,4-Diol | Acid-catalyzed; requires water removal (e.g., Dean-Stark). | 2-Substituted-1,3-dioxepane | organic-chemistry.org |

| Transacetalization | Acetal/Ketal + 1,4-Diol | Mild, acid-catalyzed; requires alcohol removal. | 2-Substituted-1,3-dioxepane | thieme-connect.de |

| Dehydrohalogenation | 2-Bromomethyl-1,3-dioxepane | Two-step route; provides access to functionalized derivatives. | 2-Methylene-1,3-dioxepane | cmu.edu |

Polymerization of 1,3 Dioxepanes: Advanced Polymerization Techniques and Architectures

Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxepane (B1593757)

Cationic Ring-Opening Polymerization (CROP) is a primary method for polymerizing cyclic acetals, including the 1,3-dioxepane ring system. mdpi.com This process leads to the formation of important industrial polymers like polyacetals, which are valued for their mechanical properties and dimensional stability. mdpi.comwikipedia.org The polymerization of 1,3-dioxepane derivatives is initiated by cationic species, leading to the cleavage of the acetal (B89532) ring and subsequent chain growth.

The CROP of cyclic acetals like 2-Propyl-1,3-dioxepane proceeds through a well-defined mechanism involving oxonium ion intermediates.

Initiation: The process begins with the reaction of the monomer with a cationic initiator, typically a Brønsted or Lewis acid. The initiator protonates or coordinates to one of the oxygen atoms in the 1,3-dioxepane ring. youtube.comyoutube.com This activation destabilizes the cyclic acetal, making it susceptible to nucleophilic attack.

Propagation: The activated monomer undergoes ring cleavage, forming a linear carboxonium ion. This reactive species then propagates the polymerization by attacking another monomer molecule. The propagation can proceed through two main mechanisms:

Active Chain End (ACE) Mechanism: The growing polymer chain has a reactive cationic center at its end. This active end attacks a neutral monomer molecule, adding it to the chain and regenerating the active site on the newly added unit. In this mechanism, tertiary oxonium ions are the key intermediates. researchgate.net

Active Monomer (AM) Mechanism: In the presence of a nucleophile like an alcohol (which can be added as an initiator or co-initiator), the monomer itself becomes protonated and activated. The nucleophilic end of a growing polymer chain then attacks this activated monomer. This mechanism involves secondary oxonium ions and can help in suppressing side reactions like cyclization. researchgate.net

The mechanism can be visualized as the protonation of an oxygen atom, making it a good leaving group, followed by the ring opening driven by another nucleophile, which could be another monomer or the end of the polymer chain. youtube.comyoutube.comyoutube.com

The CROP of cyclic acetals is not without its challenges. The process is often complicated by side reactions and a sensitive equilibrium between the polymer and monomer.

Polymerization-Depolymerization Equilibrium: The polymerization is a reversible process. The propagation step is in equilibrium with a depropagation step, where the active chain end cleaves off a monomer unit. This equilibrium is governed by the monomer concentration and temperature. Below a certain monomer concentration or above a specific temperature (the ceiling temperature, Tc), depolymerization dominates, limiting the conversion and the achievable molar mass. mdpi.com For polyoxymethylene, a related polyacetal, this equilibrium is a critical factor in its synthesis and stability. wikipedia.org

Achieving a target molecular weight and a narrow molecular weight distribution is crucial for tailoring the properties of the resulting polyacetal. The molecular weight of a polymer is a key factor that determines its mechanical, electrical, and morphological properties. acs.org Several strategies can be employed to control the molecular weight in CROP:

Monomer to Initiator Ratio ([M]/[I]): In a well-behaved living polymerization, the degree of polymerization is directly proportional to the ratio of consumed monomer to the initiator concentration. By carefully controlling this ratio, the final molecular weight can be predicted and controlled.

Use of Chain Transfer Agents: The addition of chain transfer agents can effectively limit the growth of polymer chains. In the context of cyclic acetal polymerization, alcohols or water can act as transfer agents, initiating new chains and thus lowering the average molecular weight.

Controlled/Living Polymerization Techniques: Implementing principles of controlled/"living" polymerization, such as ensuring that the rate of initiation is much faster than the rate of propagation and minimizing termination and chain transfer reactions, allows for the synthesis of polymers with predictable molar masses and low dispersity. nih.gov For related systems, techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) have been adapted to control radical ring-opening polymerizations, suggesting that controlled methods are applicable to these monomers. nih.govresearchgate.net

Stoichiometric Control: In step-growth polycondensation, a related polymerization type, adding a slight excess of one bifunctional monomer or introducing a monofunctional monomer are effective methods for controlling molecular weight, a principle that can be adapted to CROP through the use of transfer agents. youtube.com

To further tailor the properties of polyacetals derived from this compound, it can be copolymerized with other heterocyclic monomers. This approach allows for the incorporation of different functionalities and the creation of block or statistical copolymers with unique thermal and mechanical properties.

For instance, studies on the copolymerization of 2-methyl-1,3-dioxepane, a closely related monomer, with various lactones have been conducted. researchgate.net Similarly, industrial polyacetals are often copolymers, such as the copolymer of 1,3,5-trioxane (B122180) and a small amount of dioxolane or ethylene (B1197577) oxide, which improves thermal stability by introducing C-C bonds into the polyoxymethylene backbone. wikipedia.org

Possible comonomers for this compound could include:

Lactones: (e.g., ε-caprolactone, δ-valerolactone) to produce polyester-polyacetal copolymers. researchgate.net

Cyclic ethers: (e.g., tetrahydrofuran, oxirane) to modify the flexibility and hydrophilicity of the polymer backbone. mdpi.com

Other cyclic acetals: (e.g., 1,3-dioxolane) to create random copolymers with averaged properties.

Selective polymerization from a mixture of monomers using a catalyst that favors one type of polymerization over another (e.g., ring-opening copolymerization before ring-opening polymerization of another monomer) is an advanced strategy to produce block copolymers in one pot. nih.gov

Table 1: Potential Copolymerization Schemes for this compound

| Comonomer Class | Example Monomer | Potential Polymer Structure | Anticipated Property Modification |

| Lactones | ε-Caprolactone | Statistical or block copolyester-acetal | Enhanced degradability, modified flexibility |

| Cyclic Ethers | Tetrahydrofuran (THF) | Statistical or block copolyether-acetal | Increased chain flexibility, altered solvent compatibility |

| Other Cyclic Acetals | 1,3-Dioxolane | Random copolyacetal | Tuned thermal properties and crystallinity |

Radical Ring-Opening Polymerization (RROP) of Cyclic Ketene (B1206846) Acetals (CKAs) as a Related Dioxepane System (e.g., 2-Methylene-1,3-Dioxepane)

While this compound itself does not undergo RROP, the closely related cyclic ketene acetals (CKAs) with an exocyclic double bond, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), are classic examples of monomers that polymerize via this mechanism. nih.gov The study of MDO provides critical insight into the radical polymerization behavior of the 1,3-dioxepane ring system. nih.gov RROP combines the advantages of radical polymerization (mild conditions, tolerance to functional groups) with ring-opening polymerization, offering a pathway to polyesters. chemrxiv.orgrsc.org

The RROP of a CKA like MDO is characterized by a competition between two main propagation pathways after the initial radical addition to the exocyclic double bond. nih.govchemrxiv.org

Ring-Opening Propagation: The radical formed after the initial addition to the double bond can attack the acetal linkage, leading to the cleavage of the seven-membered ring. This ring-opening step forms an ester bond in the polymer backbone and regenerates a radical at the end of the chain. This is the desired pathway as it produces a polyester (B1180765) structure, similar to poly(ε-caprolactone). acs.orgnih.gov

Ring-Retaining Propagation (Vinyl Addition): Alternatively, the initial radical can propagate directly by attacking another monomer molecule at its double bond, without the ring opening. This pathway is a conventional vinyl polymerization that results in a polymer with intact cyclic acetal units hanging from the main chain (a polyacetal). researchgate.net

The final polymer is often a copolymer containing both ester units (from ring-opening) and acetal units (from ring-retaining propagation). acs.org The ratio of these two units is highly dependent on the reaction conditions and the monomer structure. For MDO, ring-opening is highly favorable under a broad range of conditions. nih.gov Factors that favor ring-opening include lower monomer concentrations (which gives the radical more time to undergo the unimolecular ring-opening step before encountering another monomer) and the inherent stability of the ring-opened radical. researchgate.netacs.org

Table 2: Competing Pathways in RROP of 2-Methylene-1,3-dioxepane (MDO)

| Propagation Pathway | Mechanism | Resulting Structure in Polymer |

| Ring-Opening | Unimolecular fragmentation of the initial radical adduct, cleaving a C-O bond in the ring. | Ester linkage (-COO-) |

| Ring-Retaining | Bimolecular addition of the initial radical adduct to another monomer's double bond. | Intact 1,3-dioxepane ring |

Branching, arising from intra- and intermolecular hydrogen transfer (backbiting), is another mechanistic feature observed in the RROP of MDO, which can affect the crystallinity and mechanical properties of the resulting polyester. acs.org

Copolymerization of CKAs with Conventional Vinyl Monomers for Degradable Polymer Synthesis

The introduction of degradable linkages into the robust backbones of vinyl polymers is a significant strategy for mitigating the environmental impact of these materials. A prominent method to achieve this is the radical copolymerization of cyclic ketene acetals (CKAs), such as 2-methylene-1,3-dioxepane (MDO), with conventional vinyl monomers. digitellinc.com This process, known as radical ring-opening polymerization (rROP), effectively inserts ester bonds into the otherwise all-carbon backbone, rendering the polymer susceptible to degradation. digitellinc.comnih.gov

The copolymerization of CKAs has been successfully demonstrated with a variety of vinyl monomers, leading to the synthesis of novel degradable materials. nih.govscispace.com For instance, copolymers of MDO and vinyl acetate (B1210297) have been produced via emulsion polymerization, a key industrial technique. digitellinc.com Success in this area requires careful selection of comonomers, processing methods, and reaction conditions to limit the hydrolytic degradation of the CKA monomer and ensure high incorporation of ester linkages into the polymer backbone. digitellinc.com

Similarly, the copolymerization of MDO with acrylamide (B121943) has been shown to produce well-defined, cytocompatible copolymers with hydrolytic degradation rates faster than those of traditional polyesters like polylactide. nih.gov This approach combines the advantageous properties of vinyl polymers with the desired degradability conferred by the ester groups introduced through rROP. nih.gov Other vinyl monomers, including methyl methacrylate (B99206) (MMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), have also been copolymerized with various CKAs to create degradable polymers. rsc.orgfrontiersin.org The resulting copolymers can exhibit significant decreases in molar mass upon degradation, with reductions of up to 90% observed in some cases. rsc.org

The versatility of this approach allows for the creation of a wide range of degradable materials, from water-soluble polymers to degradable polymer particles, by pairing different CKAs and vinyl monomers. nih.govrsc.org

Table 1: Examples of CKA Copolymerization with Vinyl Monomers

| Cyclic Ketene Acetal (CKA) | Vinyl Monomer | Polymerization Method | Key Finding | Reference |

|---|---|---|---|---|

| 2-methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | Emulsion Polymerization | Successful production of copolymers with high backbone ester content by managing MDO's hydrolytic stability. | digitellinc.com |

| 2-methylene-1,3-dioxepane (MDO) | Acrylamide (AAm) | Radical Polymerization | Resulting copolymers showed faster hydrolytic degradation than polylactide. | nih.gov |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | Methyl Methacrylate (MMA) | Emulsion Polymerization | Stable latexes with 2 to 6.4 mol% BMDO were obtained, leading to degradable PMMA particles. | rsc.org |

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Methyl Methacrylate (MMA), OEGMA | Nitroxide-Mediated Polymerization (NMP) | MPDL acted as a controlling comonomer while inserting degradable units, allowing for block copolymer synthesis. | frontiersin.org |

Factors Influencing Ring-Opening Efficiency and Ester Linkage Formation in Poly(CKA)s

The effectiveness of imparting degradability to vinyl polymers through copolymerization with cyclic ketene acetals hinges on the efficiency of the ring-opening process. The polymerization of a CKA can proceed via two competing pathways: a desired ring-opening path that forms an ester linkage and a ring-retaining path that results in a standard carbon-carbon bond. researchgate.net For a polymer to be truly degradable, a high degree of ring-opening is essential to ensure ester functionalities are incorporated into the main chain rather than as part of a cyclic side group. scispace.com

Several factors influence which pathway predominates:

Monomer Structure: The structure of the CKA itself is a primary determinant. The seven-membered ring of 2-methylene-1,3-dioxepane (MDO) possesses sufficient ring strain (ca. 6 J mol⁻¹) to favor the enthalpically driven ring-opening reaction. mdpi.com Research indicates that for MDO, the facile ring-opening reaction occurs exclusively at room temperature, leading to the formation of polycaprolactone-like ester units. researchgate.netcmu.edu Smaller or strain-free rings may not polymerize as readily via ROP. mdpi.com

Reaction Temperature: Temperature plays a crucial role. While MDO undergoes ring-opening at room temperature, other CKA systems may require elevated temperatures to overcome the activation energy for ring-opening. researchgate.netcmu.edu For instance, a spiro-type acetal was reported to be stable at 25°C but underwent ring-opening at 120°C. researchgate.net

Reaction Mechanism: The polymerization mechanism (e.g., radical, cationic) can influence the outcome. In the context of radical copolymerization with vinyl monomers, the key step is the addition of a propagating radical to the exocyclic double bond of the CKA. researchgate.net This leads to an intermediate radical that can either propagate through ring-opening to form a stable ester linkage or through a less favorable ring-retaining vinyl polymerization. researchgate.net Studies on the radical copolymerization of MDO with vinyl acetate have shown that complete ring-opening of the MDO monomer occurs, successfully introducing ester units into the final polymer. researchgate.net

The homogenous distribution of these ester linkages along the polymer chain is critical, as even a small number of cleavable units can cause a significant reduction in molar mass upon degradation. scispace.com

Photochemical Acceleration and Kinetic Studies in CKA Polymerization

The kinetics of cyclic ketene acetal (CKA) polymerization provide insight into copolymer composition and reaction control. Studies involving the photoinitiated ring-opening polymerization of 2-methylene-1,3-dioxepane (MDO) have been conducted and compared with traditional radical polymerization initiated by agents like AIBN. researchgate.net Spectroscopic analysis using IR, ¹H-NMR, and ¹³C-NMR confirmed that the polymers produced by both photoinitiation and radical initiation were identical in structure, demonstrating that light can be an effective trigger for this polymerization. researchgate.net

Kinetic analysis of the copolymerization of MDO with vinyl acetate (VAc) revealed that the ester units were incorporated in a randomized manner along the vinyl backbone. researchgate.net This random distribution is advantageous for designing polymers with specific degradation profiles. researchgate.net The reactivity ratios for this system were determined to be r(MDO) = 0.93 and r(VAc) = 1.71. researchgate.net These values indicate how readily each monomer reacts with the different types of propagating radical chain ends, influencing the final copolymer microstructure.

Further kinetic investigations have focused on determining the chain transfer to monomer constant (C(M)) for the homopolymerization of MDO. In the limit of low initiator concentration, the C(M) can be determined from the slope of the molecular weight distribution. cmu.edu For MDO homopolymerization at 40°C, the C(M) value was estimated to be 1.7 x 10⁻². cmu.edu This relatively high value indicates a significant rate of chain transfer to the monomer, which can lead to polymers with lower molecular weights. cmu.edu

Table 2: Kinetic Parameters for MDO Polymerization

| Parameter | System | Value | Significance | Reference |

|---|---|---|---|---|

| Reactivity Ratio (r(MDO)) | MDO / Vinyl Acetate | 0.93 | Describes the relative reactivity of a MDO-terminated radical with a MDO monomer. | researchgate.net |

| Reactivity Ratio (r(VAc)) | MDO / Vinyl Acetate | 1.71 | Describes the relative reactivity of a VAc-terminated radical with a VAc monomer. | researchgate.net |

| Chain Transfer to Monomer Constant (C(M)) | MDO Homopolymerization (40°C) | 1.7 x 10⁻² | Indicates a high rate of chain transfer, affecting the final molecular weight of the polymer. | cmu.edu |

Branching and Microstructure Control in Poly(CKA) Architectures

The final architecture and properties of polymers derived from cyclic ketene acetals (CKAs) are highly dependent on the microstructure, which can be influenced by side reactions during polymerization. One significant side reaction is branching, which can arise from processes like chain transfer to polymer and backbiting. cmu.edu These reactions can lead to a more complex, non-linear polymer architecture, which in turn affects the material's physical and mechanical properties. cmu.edu

In the polymerization of 2-methylene-1,3-dioxepane (MDO), evidence of branching has been observed. cmu.edu The high chain transfer constant to the monomer contributes to the formation of low molecular weight polymers, and branching originating from backbiting reactions can cause considerable scatter in analytical measurements, such as those used to determine Mark-Houwink-Sakurada parameters. cmu.edu

Control over the polymer's microstructure is crucial for tailoring its properties for specific applications. Research has shown that the monomer feed ratio is a powerful tool for controlling the final polymer characteristics. researchgate.net In the copolymerization of MDO and vinyl acetate, for example, the glass transition temperature and the number-average molar mass of the resulting copolymers increased with a higher proportion of vinyl acetate in the initial feed. researchgate.net This demonstrates that by adjusting the relative amounts of the CKA and the vinyl comonomer, it is possible to systematically control the mechanical properties of the final degradable polymer. researchgate.net

Similarly, in the copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) with methacrylic acid, different copolymer structures were obtained depending on the monomer feed ratio, further highlighting the importance of initial reaction conditions in dictating the final polymer architecture. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-methylene-1,3-dioxepane | MDO |

| Vinyl Acetate | VAc |

| Acrylamide | AAm |

| Methyl Methacrylate | MMA |

| Oligo(ethylene glycol) methyl ether methacrylate | OEGMA |

| 5,6-benzo-2-methylene-1,3-dioxepane | BMDO |

| 2-methylene-4-phenyl-1,3-dioxolane | MPDL |

| Polylactide | - |

| Polycaprolactone | PCL |

| Azobisisobutyronitrile | AIBN |

| Methacrylic Acid | MAA |

| tert-butyl acetoacetate | tBA |

Spectroscopic Characterization and Computational Chemistry of 2 Propyl 1,3 Dioxepane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 2-Propyl-1,3-dioxepane and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular framework, connectivity, and stereochemistry of these compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the propyl group and the seven-membered dioxepane ring.

The proton on the acetal (B89532) carbon (C2), being deshielded by two adjacent oxygen atoms, is anticipated to appear as a triplet in the downfield region of the spectrum, typically between 4.5 and 5.0 ppm. The chemical shift of this proton is highly sensitive to its environment. The methylene (B1212753) protons of the propyl group will show distinct signals. The CH₂ group adjacent to the C2 of the dioxepane ring will likely resonate around 1.5-1.8 ppm, appearing as a multiplet due to coupling with both the acetal proton and the adjacent methylene group. The terminal methyl group (CH₃) of the propyl chain is expected to produce a triplet at approximately 0.9 ppm, a characteristic region for alkyl protons.

The protons on the dioxepane ring itself will present a more complex pattern due to their diastereotopic nature and conformational flexibility. The methylene groups at the C4 and C7 positions, being adjacent to the oxygen atoms, are expected to resonate in the range of 3.5-4.0 ppm. The protons at C5 and C6 would likely appear further upfield, around 1.6-2.0 ppm. The conformational dynamics of the seven-membered ring can lead to broadened signals or more complex splitting patterns at room temperature.

A summary of predicted ¹H NMR chemical shifts for this compound is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H2 (acetal proton) | 4.5 - 5.0 | Triplet (t) |

| -CH₂- (propyl, α to C2) | 1.5 - 1.8 | Multiplet (m) |

| -CH₂- (propyl, β to C2) | 1.3 - 1.5 | Multiplet (m) |

| -CH₃ (propyl) | ~0.9 | Triplet (t) |

| H4, H7 (dioxepane ring) | 3.5 - 4.0 | Multiplet (m) |

| H5, H6 (dioxepane ring) | 1.6 - 2.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the acetal carbon (C2) is expected to be the most downfield signal, appearing in the range of 100-110 ppm due to the deshielding effect of the two neighboring oxygen atoms.

The carbons of the propyl group will have characteristic chemical shifts. The α-carbon will be in the 30-35 ppm range, the β-carbon around 17-22 ppm, and the terminal methyl carbon at approximately 14 ppm. The carbons of the dioxepane ring will also show distinct signals. The C4 and C7 carbons, bonded to oxygen, are expected to resonate between 65 and 75 ppm. The C5 and C6 carbons are predicted to be in the more upfield region of 25-35 ppm.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (acetal carbon) | 100 - 110 |

| -CH₂- (propyl, α to C2) | 30 - 35 |

| -CH₂- (propyl, β to C2) | 17 - 22 |

| -CH₃ (propyl) | ~14 |

| C4, C7 (dioxepane ring) | 65 - 75 |

| C5, C6 (dioxepane ring) | 25 - 35 |

For comparison, the experimentally determined ¹³C NMR chemical shifts for the analogue 2-Methyl-1,3-dioxepane show signals at approximately 103.4 ppm (C2), 68.9 ppm (C4/C7), 30.5 ppm (C5/C6), and 21.2 ppm (methyl group). These values support the predicted ranges for this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the acetal proton (H2) and the adjacent methylene protons of the propyl group. It would also map the coupling network within the propyl chain and among the protons of the dioxepane ring, helping to trace the connectivity of the entire molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is invaluable for assigning carbon signals based on their attached protons. For instance, the proton signal around 4.5-5.0 ppm would correlate with the carbon signal in the 100-110 ppm region, confirming the assignment of the acetal methine group (C2-H2).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR spectrum is expected to be dominated by strong C-O stretching vibrations characteristic of the acetal group, typically appearing in the region of 1200-1000 cm⁻¹. The C-H stretching vibrations of the propyl group and the dioxepane ring will be observed in the 3000-2850 cm⁻¹ region. The absence of a strong, broad absorption around 3300 cm⁻¹ would indicate the absence of hydroxyl groups, confirming the formation of the cyclic acetal. Similarly, the absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl group from any unreacted starting material.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The C-C bond vibrations within the propyl group and the dioxepane ring would be more prominent in the Raman spectrum.

A summary of expected key IR absorption bands for this compound is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2960-2850 | Strong |

| C-O stretch (acetal) | 1200-1000 | Strong |

| CH₂ bend | 1470-1450 | Medium |

| CH₃ bend | ~1380 | Medium-Weak |

The vapor phase IR spectrum of the analogue 2-Methyl-2-propyl-1,3-dioxepane shows characteristic C-H and C-O stretching frequencies that align with these predictions. pdx.edu

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₆O₂), the molecular weight is 144.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 144.

The fragmentation of cyclic acetals is often initiated by the loss of a substituent on the C2 carbon or by cleavage of the heterocyclic ring. A common fragmentation pathway for 2-alkyl-1,3-dioxepanes involves the loss of the alkyl group at the C2 position. For this compound, this would result in a fragment ion at m/z 101, corresponding to the loss of a propyl radical (•C₃H₇). Another likely fragmentation is the cleavage of the C2-O bond followed by ring opening, which can lead to a variety of smaller fragment ions. The fragmentation of the propyl group itself would produce characteristic ions at m/z 43 (C₃H₇⁺) and m/z 29 (C₂H₅⁺).

Analysis of the mass spectrum of the related compound 2-(1-methylpropyl)-1,3-dioxolane shows a molecular ion and fragmentation consistent with the loss of the alkyl side chain. illinois.edu

X-ray Crystallography for Solid-State Molecular Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound or a suitable crystalline derivative. While this compound is a liquid at room temperature, it might be possible to obtain crystals at low temperatures or to prepare crystalline derivatives.

If a suitable crystal could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the seven-membered dioxepane ring. The conformation of 1,3-dioxepane (B1593757) and its derivatives is complex, with several low-energy conformations such as chair and boat forms being possible. X-ray crystallography would reveal the preferred conformation in the solid state, providing valuable data for computational modeling and for understanding the stereochemical aspects of its reactivity. The analysis of crystalline derivatives can offer insights into intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules in the crystal lattice. researchgate.net

Computational Chemistry Approaches in Dioxepane Research

Computational chemistry has emerged as a powerful tool for investigating the properties and reactivity of dioxepane derivatives. These theoretical methods provide valuable insights into molecular structure, energetics, and reaction mechanisms that can be difficult to obtain through experimental means alone. This section focuses on the application of computational techniques in the study of this compound and its analogues, particularly in the realms of electronic structure analysis and polymerization kinetics.

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study the properties of cyclic organic compounds, including dioxepane analogues. These calculations are instrumental in predicting molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the energetics of reaction pathways. researchgate.netnih.gov

In the context of dioxepane research, DFT calculations have been particularly insightful in understanding the reactivity of these heterocycles. For instance, studies on analogues like dibenzo[d,f] researchgate.netrsc.orgdioxepine derivatives have utilized DFT to predict the electronic structure and the HOMO-LUMO gap, which are crucial factors in determining the chemical reactivity and electronic properties of these molecules. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G, is critical for obtaining accurate results that correlate well with experimental data. researchgate.net

Furthermore, DFT has been employed to investigate the mechanisms of reactions involving cyclic compounds. For example, in the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been used to elucidate the electronic structure of the reactants and transition states, providing a deeper understanding of the reaction mechanism. mdpi.com While direct DFT studies on this compound are not extensively documented in the literature, the principles and methodologies applied to its analogues provide a clear framework for how such investigations would be conducted. The focus would be on optimizing the ground state geometry, calculating vibrational frequencies to confirm stability, and analyzing the frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.

Table 1: Representative DFT Functionals and Basis Sets in Computational Studies of Organic Molecules

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G(d,p) | Elucidation of electronic structure and frontier orbitals. | mdpi.com |

| B3LYP | 6-31G | Calculation of HOMO-LUMO gap in dibenzo[d,f] researchgate.netrsc.orgdioxepine derivatives. | researchgate.net |

| M06/M06-2X | 6-311+G(d,p) | Investigation of cycloaddition reactions. | mdpi.com |

| B97D | - | Study of cycloaddition reactions on carbon nanotube surfaces. | mdpi.com |

Kinetic Modeling and Simulation of Polymerization Processes

The polymerization of dioxepane derivatives, particularly the radical ring-opening polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), has been a subject of detailed kinetic studies. researchgate.netrsc.org Computational modeling plays a crucial role in understanding the complex kinetics of these polymerization processes. Kinetic models are developed to simulate the polymerization under various conditions and to predict key outcomes such as monomer conversion, polymer microstructure, and molecular weight distribution. researchgate.netmdpi.com

For the free-radical polymerization of MDO, kinetic analysis has been supported by computational approaches. researchgate.netrsc.org Theoretical calculations have shown that kinetic factors are the primary influencers of the polymerization outcome. researchgate.net These models can account for various reaction pathways, including side reactions that can modify the polymer's microstructure, such as the formation of branches. researchgate.net

Table 2: Key Parameters in the Kinetic Modeling of MDO Polymerization

| Parameter | Description | Significance | Reference |

| Reactivity Ratios | Ratios of rate constants for the addition of different monomers in copolymerization. | Determines the composition of the resulting copolymer. | cmu.edu |

| Propagation Rate Constants | Rate at which a monomer unit is added to a growing polymer chain. | Influences the overall rate of polymerization and the molecular weight of the polymer. | rsc.org |

| Initiator Concentration | The amount of substance that starts the polymerization. | Affects the rate of polymerization and the final polymer properties. | researchgate.netrsc.org |

| Temperature | Reaction temperature. | Influences all rate constants in the polymerization process according to the Arrhenius equation. | researchgate.netrsc.org |

Advanced Applications and Future Research Trajectories of Cyclic Dioxepanes

Development of Biodegradable and Chemically Recyclable Polymer Materials from Dioxepane Monomers

A significant area of application for 2-Propyl-1,3-dioxepane lies in the synthesis of biodegradable polyesters through radical ring-opening polymerization (rROP). This process offers an environmentally conscious alternative to conventional, non-degradable plastics. The polymerization is often initiated by methods such as UV light, which enhances the reactivity of the monomers. The resulting polyesters contain ester bonds in their backbone, which are susceptible to hydrolysis, rendering the material biodegradable.

The properties of the resulting polymers can be tailored by copolymerizing this compound with other monomers. For instance, copolymerization with vinyl monomers can introduce specific functionalities and modify the degradation rate and mechanical properties of the final material. The presence of the propyl group in this compound can introduce steric bulk, which may influence polymerization kinetics and the final polymer's characteristics, such as crystallinity and melt viscosity, when compared to polymers derived from unsubstituted dioxepanes.

Chemical recycling to monomer (CRM) represents a key strategy for creating a circular economy for polymeric materials. For polyesters derived from this compound, CRM would involve processes that can selectively break the ester linkages in the polymer backbone, regenerating the original monomer. This monomer can then be purified and repolymerized, closing the material loop. While specific CRM strategies for poly(this compound) are still an emerging area of research, the fundamental chemistry of polyester (B1180765) hydrolysis or transesterification would form the basis of such approaches. The efficiency of these processes would depend on factors such as the catalyst used, reaction conditions (temperature, pressure), and the presence of other functional groups in the polymer chain.

In scenarios where direct recycling to monomer is not feasible, disposing and decomposing to small molecule (DDM) pathways offer an alternative end-of-life solution. For polyesters based on this compound, this would primarily involve hydrolytic or enzymatic degradation. The ester bonds introduced into the polymer backbone during ring-opening polymerization are susceptible to cleavage by water or enzymes, breaking the polymer down into smaller, non-toxic molecules that can be assimilated by microorganisms in the environment. The degradation rate can be influenced by the polymer's hydrophilicity, crystallinity, and the specific environmental conditions (e.g., pH, temperature, microbial activity). While the degradation pathway for the propyl-substituted variant is a subject for further study, it is anticipated to differ from unsubstituted analogs due to potential differences in ester bond density and polymer morphology.

Design of Stimuli-Responsive Polymer Systems based on Dioxepane Units (e.g., pH-responsive)

The incorporation of this compound into polymer structures can be leveraged to create stimuli-responsive or "smart" materials. These materials can undergo significant changes in their physical or chemical properties in response to external triggers, such as pH. For instance, by copolymerizing this compound with monomers containing pH-sensitive groups (e.g., carboxylic acids or amines), it is possible to synthesize polymers that exhibit controlled swelling, degradation, or drug release in response to changes in the acidity or basicity of their environment. This pH-responsiveness is particularly valuable in biomedical applications, such as targeted drug delivery systems that release their payload in the acidic microenvironment of a tumor or within specific cellular compartments. The control over branching in poly(2-methylene-1,3-dioxepane), a related compound, has been shown to be crucial for creating self-assembling and pH-sensitive materials, suggesting similar potential for polymers derived from this compound.

Engineering of Controlled Polymer Architectures: Block, Graft, and Hyperbranched Copolymers

The versatility of this compound extends to the engineering of complex polymer architectures, including block, graft, and hyperbranched copolymers. By employing controlled polymerization techniques, it is possible to precisely arrange the dioxepane units within the polymer chain, leading to materials with highly specific properties and functionalities.

Block Copolymers: These consist of long sequences or "blocks" of different monomer units. By combining a block of poly(this compound) with a block of another polymer (e.g., a hydrophobic or hydrophilic segment), materials with amphiphilic properties can be created. These can self-assemble into various nanostructures, such as micelles or vesicles, which have applications in drug delivery and nanotechnology.

Graft Copolymers: In this architecture, chains of one type of polymer are grafted onto the backbone of another. Grafting poly(this compound) onto a different polymer backbone can be used to impart biodegradability or modify the surface properties of the material.

Hyperbranched Copolymers: These are highly branched, three-dimensional macromolecules. The inclusion of this compound in hyperbranched structures can lead to polymers with a high density of functional groups and unique rheological properties.

The reactivity ratios of this compound with various comonomers are a critical factor in designing these complex architectures, as they determine the distribution and sequence of the different monomer units along the polymer chain.

Emerging Roles in Fine Chemical Synthesis and as Versatile Protecting Groups

Beyond polymer science, this compound and related structures have emerging roles in fine chemical synthesis. google.com The dioxepane ring can serve as a protecting group for 1,4-diols. Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing other parts of the molecule to be modified selectively. The this compound structure can be introduced by reacting a 1,4-diol with an appropriate propyl-substituted precursor. The acetal (B89532) linkage is generally stable to many reaction conditions but can be readily cleaved under acidic conditions to deprotect the diol when needed.

Furthermore, derivatives of this compound have been investigated for their potential as fragrances. google.com For example, 2-propyl-4,7-dimethyl-5-formyl-1,3-dioxepane has been synthesized and characterized for its olfactory properties. google.com The specific substituents on the dioxepane ring have a significant impact on the resulting scent, highlighting the potential for this class of compounds in the fragrance industry. google.com

Challenges and Future Opportunities in Dioxepane-Based Polymer and Materials Science

While the applications of this compound and related monomers are promising, several challenges and opportunities remain.

Challenges:

Monomer Synthesis: The efficient and cost-effective synthesis of high-purity dioxepane monomers can be a challenge, potentially limiting their large-scale industrial application.

Polymerization Control: Achieving precise control over the polymerization process to obtain well-defined polymer architectures with predictable properties requires further research and optimization of catalysts and reaction conditions.

Degradation Kinetics: A thorough understanding of the degradation behavior of polymers derived from this compound under various environmental conditions is needed to tailor their lifespan for specific applications. The degradation pathway of the propyl variant remains largely unstudied.

Mechanical Properties: In some cases, the mechanical properties of dioxepane-based polyesters may not be sufficient for demanding applications, necessitating the development of composites or blends with other materials.

Future Opportunities:

Sustainable Feedstocks: Exploring the synthesis of this compound from renewable resources would enhance the sustainability profile of the resulting polymers.

Advanced Biomedical Applications: Further development of stimuli-responsive and biocompatible polymers based on this compound could lead to innovations in drug delivery, tissue engineering, and medical implants. A related compound, this compound-4,7-dione, has been mentioned in the context of biodegradable polymers for self-expanding stents. google.com

High-Performance Materials: By creating advanced copolymer architectures and composites, it may be possible to develop high-performance materials that combine biodegradability with enhanced mechanical strength, thermal stability, and barrier properties for applications in packaging and beyond.

Circular Economy: Continued research into efficient chemical recycling and biodegradation pathways will be crucial for establishing a truly circular lifecycle for dioxepane-based materials, minimizing their environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.